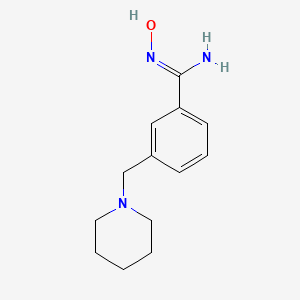

N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine under specific reaction conditions . Industrial production methods often involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions with halogenating agents.

Common reagents and conditions used in these reactions include hydroxylamine for the synthesis, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of specific pathogens, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Effects

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may interact with molecular targets involved in cancer cell proliferation and survival, leading to apoptosis (programmed cell death) in certain cancer cell lines. This mechanism highlights its potential as a therapeutic agent in oncology.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, modulating various biochemical pathways. Its interactions with specific enzymes could influence metabolic processes, making it a candidate for drug development targeting metabolic disorders.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine under controlled conditions. Common solvents include methanol or ethanol, often using sodium hydroxide as a base at temperatures ranging from 60°C to 80°C.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

In vitro assays demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Cell viability assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its role as a PHD inhibitor. This compound inhibits the activity of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHD enzymes, the compound can modulate the activity of HIFs, leading to various biological effects.

Comparison with Similar Compounds

N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:

N-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide:

Other PHD inhibitors: Compounds like dimethyloxalylglycine (DMOG) and FG-4592 also inhibit PHD enzymes but differ in their chemical structure and specific biological effects.

Biological Activity

N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O, with a molecular weight of approximately 235.28 g/mol. The structure includes a hydroxyl group, a piperidine ring, and a carboximidamide functional group, which collectively contribute to its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine under controlled conditions. The reaction is usually conducted in solvents like methanol or ethanol, often in the presence of a base such as sodium hydroxide, at temperatures ranging from 60°C to 80°C.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

1. Enzyme Interaction:

- The compound has shown potential in modulating enzyme activities, particularly those involved in metabolic pathways. Interaction studies suggest that it can bind to specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects .

2. Anticancer Properties:

- Preliminary studies indicate that this compound may possess anticancer properties. For instance, it has been observed to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

3. Modulation of Biological Pathways:

- The interactions facilitated by the piperidine ring enhance the compound's ability to modulate various biological pathways. This modulation can lead to significant therapeutic implications, particularly in the treatment of diseases where these pathways are disrupted .

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. The hydroxyl group plays a crucial role in enhancing binding affinity, while the piperidine ring aids in stabilizing these interactions. This can lead to inhibition or activation of target proteins, ultimately affecting cellular processes such as proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| N'-hydroxy-3-(piperidin-4-ylmethyl)benzene-1-carboximidamide | Variation in piperidine substitution affects interaction profiles. |

| N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide | Morpholine ring provides different reactivity and biological properties. |

| N'-hydroxy-4-(pyrrolidin-4-ylmethyl)benzenecarboximidamide | Pyrrolidine ring imparts distinct chemical properties compared to piperidine. |

These comparisons highlight how slight modifications in structure can significantly influence the biological activity and pharmacological potential of these compounds .

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer efficacy of this compound in vitro:

Case Study 1: Apoptosis Induction

- In an experimental setup involving MCF cell lines, treatment with this compound led to increased rates of apoptosis compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide |

InChI |

InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15) |

InChI Key |

CDJQJMWMMWSOCT-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)/C(=N/O)/N |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.